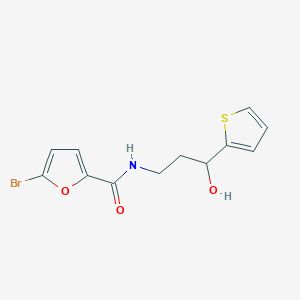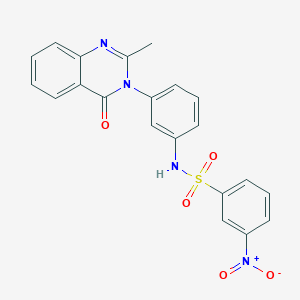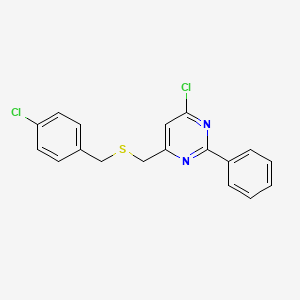
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal, also known as coumarin-3-carboxaldehyde, is a chemical compound that belongs to the class of coumarins. It is a yellow crystalline substance with a molecular formula of C11H7ClO3 and a molecular weight of 226.62 g/mol. This compound has shown potential in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal is not well understood. However, it is believed that this compound may act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity may contribute to its potential as a fluorescent probe and as a building block for synthesizing bioactive compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal. However, one study reported that this compound exhibited moderate cytotoxicity against human cancer cell lines. Further research is needed to fully understand the potential effects of this compound on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal in lab experiments is its unique chemical properties, which make it a useful building block for synthesizing new compounds. Additionally, its potential as a fluorescent probe for detecting thiols in biological samples makes it a valuable tool for studying biological systems. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal. One potential direction is the development of new coumarin-based fluorescent dyes using this compound as a building block. Another direction is the investigation of the cytotoxicity of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal against a wider range of cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on biological systems.
Métodos De Síntesis
The synthesis of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal can be achieved through several methods. One common method involves the reaction of 6-chloro-4-hydroxycoumarin with propargyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 6-chloro-4-hydroxycoumarin with propargyl alcohol in the presence of a catalyst such as copper(II) oxide.
Aplicaciones Científicas De Investigación
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal has been used in various scientific research applications. One study investigated the potential of this compound as a fluorescent probe for detecting thiols in biological samples. Another study explored the use of this compound as a building block for synthesizing new coumarin-based fluorescent dyes. Additionally, (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal has been used as a starting material for the synthesis of various bioactive compounds.
Propiedades
IUPAC Name |
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3/c13-9-3-4-11-10(6-9)12(15)8(7-16-11)2-1-5-14/h1-7H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUGYQTVPQWRHY-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=C/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Fluorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2644231.png)


![1-phenyl-5-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-1,2,3-triazol-4-ol](/img/structure/B2644236.png)


![1-(1,3-benzodioxol-5-ylcarbonyl)-7'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2644239.png)
![5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2644240.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2644241.png)
